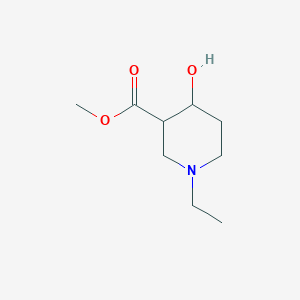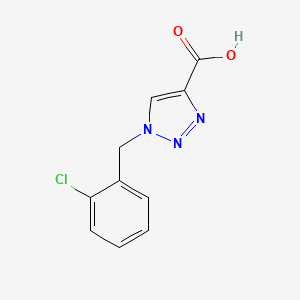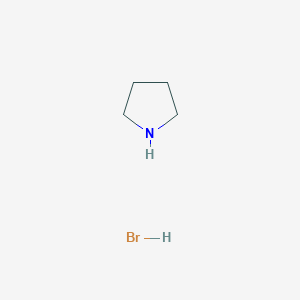
Pyrrolidine hydrobromide
Vue d'ensemble
Description
Pyrrolidine hydrobromide is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, proline derivatives can be used as preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine compounds display reactivities comparable to other secondary and tertiary amides . They are susceptible to hydrolysis, particularly at elevated temperature and extremes of pH .
Physical And Chemical Properties Analysis
The physical properties of pyrrolidine compounds are dominated by the strong dipole moments and hydrogen bonding of their amide bonds . The combination of different pharmacophore in a pyrrolidine ring system has led to more active compounds .
Applications De Recherche Scientifique
Glycosidase Inhibition in Disease Research
Pyrrolidine hydrobromide, as part of the pyrrolidine class of alkaloids, has been instrumental in advancing research across multiple fields. Its structural resemblance to sugar molecules makes it a potent and specific glycosidase inhibitor. This property has significant implications in research areas like cancer, AIDS, diabetes, immunology, and plant-insect recognition. Such inhibitors are critical in studying the biochemical pathways in these diseases and may lead to novel therapeutic approaches (Fellows & Nash, 1990).
Catalysis in Organic Synthesis
In the field of organic synthesis, derivatives of pyrrolidine, such as pyridinium hydrobromide perbromide, have shown efficacy as catalysts. They are used in the aziridination of olefins, a process that involves introducing nitrogen sources to afford corresponding aziridines. This method is valuable for creating complex molecules used in medicinal chemistry and material science (S. I. Ali, M. Nikalje, & A. Sudalai, 1999).
Discovery of New Alkaloids
Research on pyrrolidine hydrobromide has led to the discovery of new pyrrolidine alkaloids, like scalusamides A-C, from marine-derived fungi. These discoveries contribute to our understanding of natural products and their potential applications in drug discovery, especially concerning their antifungal and antibacterial properties (M. Tsuda et al., 2005).
Organocatalysis in Chemical Reactions
Pyrrolidine and its derivatives are used as organocatalysts in several chemical reactions. Their use in immobilization procedures emphasizes their role in recoverable and reusable catalysis, a critical aspect in sustainable and green chemistry. These applications span various reactions, showcasing the versatility of pyrrolidine-based catalysts (M. Gruttadauria, F. Giacalone, & R. Noto, 2008).
Influence on Protein Function and Disease Treatment
Pyrrolidine dithiocarbamate (PDTC), a related compound, has been shown to influence protein function, notably p53, a key protein in cancer biology. PDTC can inhibit p53 activation and promote its oxidation, which is crucial for understanding its role in cancer treatment and the regulation of redox-sensitive transcription factors (Hsiao-Huei Wu & J. Momand, 1998).
Antitumor Potential
Substituted pyrrolidine derivatives have shown potential in inhibiting the growth of human tumor cells, such as glioblastoma and melanoma cells. This research expands the understanding of pyrrolidine's role in medicinal chemistry, especially concerning selective inhibition of tumor growth (Hélène Fiaux et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.BrH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOIPKMSSDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595203 | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine hydrobromide | |
CAS RN |
55810-80-5 | |
| Record name | Pyrrolidine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 1-azabicyclo[3.1.0]hexane system in organic synthesis, and how can pyrrolidine hydrobromide be used to access this structure?
A1: The 1-azabicyclo[3.1.0]hexane system represents a valuable building block in organic synthesis due to its unique structure and reactivity. As described in the research by [], treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi) leads to the formation of 1-azabicyclo[3.1.0]hexane. This reaction proceeds through an SN2 mechanism, where the n-BuLi facilitates an intramolecular cyclization by abstracting a proton adjacent to the bromine atom. The strained bicyclic system can then undergo ring-opening reactions with various electrophiles, providing access to diverse substituted pyrrolidine and piperidine derivatives. []
Q2: How does the reaction of 1-azabicyclo[3.1.0]hexane with electrophiles proceed, and what factors influence the selectivity of product formation?
A2: The reaction of 1-azabicyclo[3.1.0]hexane (synthesized from 2-(bromomethyl)pyrrolidine hydrobromide) with electrophiles involves nucleophilic attack by the nitrogen atom of the bicyclic system. The research by [] demonstrated that this reaction can lead to two major product types: pyrrolidines and piperidines. The selectivity between these products is determined by the equilibrium between the reaction intermediates formed upon ring-opening. Factors such as the steric and electronic properties of the electrophile, as well as the reaction conditions, can influence the equilibrium position and ultimately dictate the product distribution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride](/img/structure/B1369941.png)
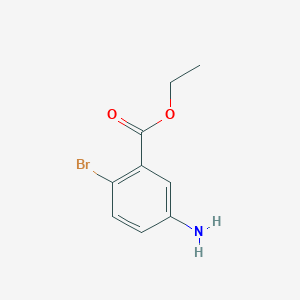
![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)
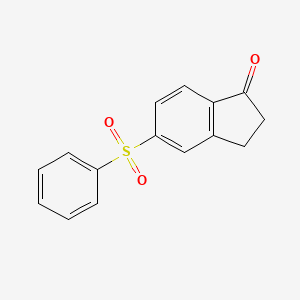
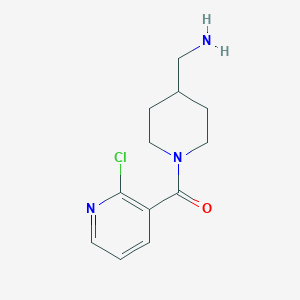

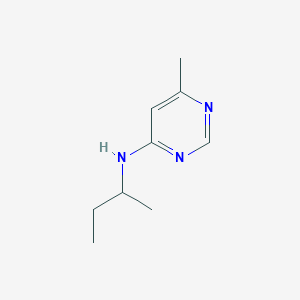
![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)
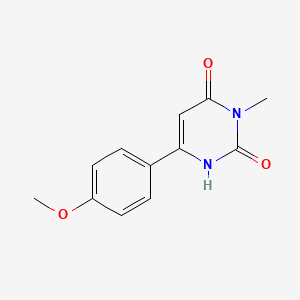
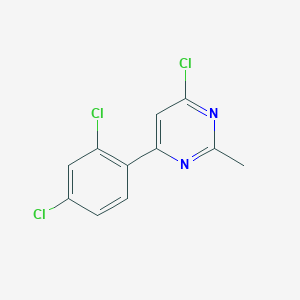
![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)
